5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Description
5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
5-octylthieno[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-8-15-13(16)11-9-18-10-12(11)14(15)17/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNVUZQWXKLEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CSC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736478 | |
Record name | 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773881-43-9 | |
Record name | 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione in organic solar cells?
A1: this compound is often incorporated as an electron-deficient building block in conjugated polymers used for organic solar cells. [, , ] These polymers, typically classified as donor materials, work in conjunction with acceptor materials (like PC71BM) to absorb light and generate electricity.
Q2: How does the structure of polymers incorporating this compound influence their performance in solar cells?
A2: The structure of these polymers significantly impacts their light absorption properties, charge carrier mobility, and overall device performance. For instance, the choice of donor unit paired with this compound can affect the polymer's absorption spectrum. [] Additionally, modifications like fluorination of the acceptor polymer can significantly enhance power conversion efficiency by influencing energy levels and blend morphology. []
Q3: What are the advantages of using this compound based polymers in organic solar cells?
A3: Polymers incorporating this compound can exhibit broad absorption bands, contributing to efficient light harvesting. [] They can also achieve promising hole mobilities, facilitating efficient charge transport within the device. [] Notably, these polymers have demonstrated potential for green-selective organic photodiodes, exhibiting narrow absorption bands and high detectivity. []
Q4: Are there any challenges associated with using this compound based polymers in organic solar cells?
A4: While promising, challenges remain in optimizing the performance and stability of these materials. Researchers are actively investigating strategies to enhance the power conversion efficiency and long-term stability of devices incorporating these polymers. [, ] This includes exploring different device architectures, optimizing processing conditions, and understanding the degradation pathways of these materials.
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